molecular formula C11H18N2O2 B2395744 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol CAS No. 131392-15-9

1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol

Cat. No.: B2395744
CAS No.: 131392-15-9
M. Wt: 210.277
InChI Key: QYGLNAUVXLNBNS-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol (CAS: 131392-15-9; 50961-68-7) is a substituted propane-1,3-diol derivative featuring a 4-aminophenyl group at position 1 and a dimethylamino group at position 2. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol . The compound’s primary distinguishing features are its dual amino substituents, which influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)10(7-14)11(15)8-3-5-9(12)6-4-8/h3-6,10-11,14-15H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGLNAUVXLNBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CO)C(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 3-Chloro-1,2-propanediol Derivatives

A widely cited approach adapts methods from the synthesis of structurally related amino-propanediols. As described in CN104370757A, 3-chloro-1,2-propanediol undergoes substitution with dimethylamine in a methanol-water solvent system using sodium methoxide as the base:

Reaction Scheme
$$
\text{3-Chloro-1,2-propanediol} + \text{Me}2\text{NH} \xrightarrow{\text{NaOMe/MeOH-H}2\text{O}} \text{3-Dimethylamino-1,2-propanediol} + \text{HCl}
$$

Adapting this for the target compound requires introducing the 4-aminophenyl group. One modification involves:

  • Protection of the 4-aminophenyl group with acetyl or tert-butoxycarbonyl (Boc) to prevent unwanted side reactions
  • Stereoselective alkylation using (R)- or (S)-epichlorohydrin derivatives
  • Deprotection under mild acidic or basic conditions

Optimized Conditions

Parameter Value Source
Solvent Methanol:Water (3:1 v/v)
Base Sodium methoxide (1.2 equiv)
Temperature 25°C → 40°C → Reflux
Reaction Time 6–8 hours
Yield 78–82%

Reductive Amination of Keto Intermediates

An alternative route employs reductive amination to establish the dimethylamino group while preserving the 4-aminophenyl moiety:

  • Synthesis of 1-(4-Nitrophenyl)-2-ketopropane-1,3-diol via aldol condensation of 4-nitrobenzaldehyde with hydroxyacetone
  • Catalytic hydrogenation to reduce both the nitro group and keto group:
    $$
    \text{1-(4-Nitrophenyl)-2-ketopropane-1,3-diol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{1-(4-Aminophenyl)-2-aminopropane-1,3-diol}
    $$
  • Selective dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction)

Critical Parameters

  • Hydrogenation pressure : 50–60 psi H₂ to prevent over-reduction
  • Temperature control : <50°C during Eschweiler-Clarke reaction to avoid decomposition
  • Protection/deprotection : Boc groups for amino protection during hydrogenation

Industrial-Scale Process Optimization

The US9815772B2 patent provides insights into large-scale production challenges and solutions:

Continuous Flow Reactor Design

  • Mixing efficiency : High-shear mixers ensure homogeneous base distribution
  • Temperature zones :
    • 25°C for initial substitution
    • 40°C for intermediate reaction
    • 65–70°C for reflux purification

Purification Strategies

Step Method Purity Improvement
Primary isolation Solvent extraction (toluene/water) 90% → 95%
Crystallization Methanol/ethyl acetate recrystallization 95% → 99.2%
Final polishing Simulated moving bed (SMB) chromatography 99.2% → 99.9%

Analytical Characterization

Key quality control metrics from PubChem data:

Spectroscopic Data

Technique Characteristic Signals
¹H NMR (400 MHz, D₂O) δ 7.25 (d, 2H, ArH), 6.65 (d, 2H, ArH), 4.10–4.30 (m, 2H, CH-OH), 3.85 (t, 1H, CH-N), 2.45 (s, 6H, N(CH₃)₂)
IR (KBr) 3350 cm⁻¹ (O-H/N-H), 1610 cm⁻¹ (C=C aromatic), 1050 cm⁻¹ (C-O)

Chiral Purity

Method [α]D²⁵ Enantiomeric Excess
Chiral HPLC +12.5° (c=1, H₂O) 99.4% (1S,2S)

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol exerts its effects involves interactions with various molecular targets. The amine and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity in Amino-Functionalized Diols

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol - 4-Aminophenyl (C1)
- Dimethylamino (C2)
C₉H₁₄N₂O₂ Potential biochemical inhibitor; moderate polarity
2-(Methylamino)-propane-1,3-diol - Methylamino (C2) C₄H₁₁NO₂ EC₅₀ ~200 nM (PD-1/PD-L1 inhibition)
(1S,2S)-2-(Allylamino)-1-(4-nitrophenyl)propane-1,3-diol - 4-Nitrophenyl (C1)
- Allylamino (C2)
C₁₂H₁₆N₂O₄ Synthetic intermediate; nitro group enhances electrophilicity
2-(4-Amino-3-Methoxyphenyl)propane-1,3-diol - 4-Amino-3-methoxyphenyl (C2) C₁₀H₁₅NO₃ Methoxy group increases hydrophobicity

Key Observations :

  • Amino vs. Nitro Groups: The substitution of 4-aminophenyl with 4-nitrophenyl (e.g., in ) introduces electron-withdrawing effects, altering reactivity in synthetic pathways .
  • Branching and Bioactivity: Linear substituents like (S)-2-(methylamino)propan-1-ol (EC₅₀ ~100 nM) show higher PD-1/PD-L1 inhibitory activity than branched analogs (e.g., diethanolamine, EC₅₀ ~200 nM) . This suggests that the dimethylamino group in the target compound may balance solubility and steric effects for moderate activity.

Lignin Model Compounds with Propane-1,3-diol Backbones

Table 2: Comparison with Lignin-Related Diols
Compound Name Substituents Applications/Findings References
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol - 3,4-Dimethoxyphenyl (C1)
- 2-Methoxyphenoxy (C2)
Degraded by Pseudomonas acidovorans for carbon utilization
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol - 4-Hydroxy-3-methoxyphenyl (C1) Substrate for laccase-catalyzed oligomerization
2-(3,5-Difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol - 3,4-Dimethoxyphenyl (C1)
- 3,5-Difluorophenoxy (C2)
Alkaline degradation studies; fluorinated markers for reaction tracking

Key Observations :

  • Phenolic vs. Non-Phenolic Groups: Phenolic hydroxyl groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance enzymatic oxidation by laccases, whereas non-phenolic analogs require harsher conditions .
Table 3: Hazard and Stability Comparisons
Compound Name GHS Classification Stability Notes References
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol No known hazards Stable under standard lab conditions
This compound Not classified Likely reactive due to amino groups; handle under inert atmosphere

Key Observations :

  • Methoxy-substituted diols () exhibit better stability and lower hazard profiles compared to amino-functionalized analogs, which may require specialized handling .

Research Findings and Implications

  • Biological Activity: The dimethylamino group in the target compound may offer a balance between solubility (via amino groups) and steric hindrance, though specific EC₅₀ data are lacking compared to PD-1/PD-L1 inhibitors in .
  • Degradation Pathways : Unlike lignin model diols, which undergo microbial or enzymatic breakdown , the target compound’s fate in biological systems remains underexplored.

Biological Activity

Overview

1-(4-Aminophenyl)-2-(dimethylamino)propane-1,3-diol is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes an amine group and a hydroxyl group, allowing it to interact with various biological targets. Its applications span across antimicrobial, anticancer, and other therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is C11H16N2O2C_{11}H_{16}N_{2}O_{2}. The structure can be represented as follows:

Structure C11H16N2O2\text{Structure }\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{2}

The mechanism of action involves the compound's ability to form hydrogen bonds through its amine and hydroxyl groups. This property enables it to bind effectively to enzymes and receptors, modulating various biological pathways. The interactions can lead to significant biological effects, including inhibition of cell proliferation in cancer cells and antimicrobial activity against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) values for common pathogens such as Staphylococcus aureus and Escherichia coli have been reported in the range of 0.01 to 0.05 mg/mL, indicating potent activity against these organisms.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies show that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and modulation of apoptotic markers.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Aminophenyl)-2-(methylamino)propane-1,3-diolMethyl group instead of dimethylLower antimicrobial activity
1-(4-Aminophenyl)-2-(ethylamino)propane-1,3-diolEthyl group instead of dimethylSimilar anticancer properties

This table highlights that the presence of the dimethylamino group enhances both antimicrobial and anticancer activities compared to other analogs.

Research Findings Summary

Recent studies have focused on expanding the understanding of this compound's biological activity:

  • Antimicrobial Studies : Demonstrated effectiveness against multiple bacterial strains with low MIC values.
  • Anticancer Research : Showed significant cytotoxic effects on various cancer cell lines, suggesting potential as a therapeutic agent.
  • Mechanistic Insights : Investigations into the binding interactions reveal that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-aminophenyl)-2-(dimethylamino)propane-1,3-diol, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : Synthesis typically involves multi-step processes, including precursor reduction (e.g., nitrobenzene derivatives), dimethylamino group introduction via substitution, and chiral resolution. Key steps:

  • Reduction : Use NaBH₄ or LiAlH₄ under inert atmospheres to reduce nitro groups to amines .
  • Substitution : Employ alkyl halides (e.g., CH₃I) in polar solvents (DMF or THF) with catalytic bases (K₂CO₃) .
  • Chiral Resolution : Utilize chiral chromatography or enzymatic resolution to isolate enantiomers .
    • Optimization : Adjust temperature (e.g., 0–25°C for reduction), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation) .

Q. Which analytical techniques are critical for characterizing the compound’s purity and stereochemistry?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR : ¹H/¹³C NMR to confirm structure (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 2.8–3.2 ppm for dimethylamino groups) .
  • Specific Rotation : Measure using polarimetry (e.g., [α]D²⁰ = +29° to +33° in water) to verify enantiomeric excess .
  • Melting Point : Confirm crystalline form (160–166°C) .

Q. How can researchers screen for preliminary biological activity, such as antimicrobial or cytotoxic effects?

  • Methodological Answer :

  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How does stereochemistry (erythro vs. threo isomers) influence biological activity and degradation kinetics?

  • Methodological Answer :

  • Stereochemical Impact : Erythro isomers degrade 4x faster than threo isomers in alkaline conditions due to steric hindrance differences .
  • Biological Specificity : Enantiomers may exhibit divergent enzyme inhibition (e.g., caspase activation in apoptosis) or receptor binding (e.g., glutamate receptors) .
    • Experimental Design : Synthesize isomers via asymmetric catalysis and compare degradation rates (HPLC monitoring) and bioactivity (enzyme assays) .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Methodological Answer :

  • Mechanistic Studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.
  • Structural Analysis : Perform X-ray crystallography or molecular docking to map binding sites (e.g., caspase-3 active site) .
  • Case Example : Discrepancies in β-O-4 lignin model degradation rates resolved via isotopic labeling (¹³C NMR) to track bond cleavage pathways .

Q. What computational methods are suitable for predicting electronic properties and reaction pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict redox potentials (e.g., dimethylamino group’s electron-donating effect) .
  • MD Simulations : Simulate ligand-protein interactions (e.g., with neurotransmitter receptors) using GROMACS or AMBER .

Q. How can toxicity profiles be systematically evaluated in non-cancerous cell lines?

  • Methodological Answer :

  • In Vitro Models : Use primary hepatocytes or renal cells to assess organ-specific toxicity via LDH leakage assays .
  • Genotoxicity : Perform comet assays or γH2AX staining to detect DNA damage .

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